molecular formula C20H23N3O3S B269412 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide

2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide

Cat. No. B269412
M. Wt: 385.5 g/mol
InChI Key: OFRIGJFETHISQV-UHFFFAOYSA-N
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Description

2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells and induce apoptosis.

Mechanism of Action

2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide exerts its anticancer effects by targeting the protein kinase CK2, which is known to play a key role in the regulation of cell growth and survival. This compound has been shown to inhibit CK2 activity, leading to the activation of the tumor suppressor protein p53 and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the replication of the hepatitis C virus, suggesting its potential as a therapeutic agent for the treatment of hepatitis C.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide in lab experiments is its specificity for CK2, which allows for the selective targeting of this protein kinase. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for the study of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide. One possibility is the development of this compound as an anticancer drug, either as a standalone therapy or in combination with other agents. Another potential direction is the exploration of the effects of this compound on other diseases, such as hepatitis C. Finally, further research is needed to fully understand the mechanisms of action of this compound and its potential for use in other experimental settings.

Synthesis Methods

The synthesis of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide involves several steps, including the reaction of cyclohexanone with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then reacted with 2-furancarboxaldehyde to form the final product. The synthesis of this compound has been described in detail in several scientific publications.

Scientific Research Applications

2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. Preclinical studies have shown that this compound is able to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further development as an anticancer drug.

properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

2-(cyclohexanecarbonylcarbamothioylamino)-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C20H23N3O3S/c24-18(14-7-2-1-3-8-14)23-20(27)22-17-11-5-4-10-16(17)19(25)21-13-15-9-6-12-26-15/h4-6,9-12,14H,1-3,7-8,13H2,(H,21,25)(H2,22,23,24,27)

InChI Key

OFRIGJFETHISQV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NCC3=CC=CO3

Canonical SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NCC3=CC=CO3

Origin of Product

United States

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